molecular formula C9H15N3O3 B1167342 Barium calcium strontium chloride phosphate europium-doped CAS No. 109037-74-3

Barium calcium strontium chloride phosphate europium-doped

Katalognummer: B1167342
CAS-Nummer: 109037-74-3
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

CAS-Nummer

109037-74-3

Molekularformel

C9H15N3O3

Synonyme

Barium calcium strontium chloride phosphate europium-doped

Herkunft des Produkts

United States

Beschreibung

Historical Development of Europium-Doped Phosphate Phosphors

The discovery of europium in 1901 by Eugène-Anatole Demarçay marked a pivotal moment in the development of luminescent materials. Early applications of europium-doped materials date back to fluorite crystals, where europium impurities were found to produce blue fluorescence. The 1960s saw a breakthrough with the introduction of europium-doped yttrium orthovanadate (YVO₄:Eu³⁺), which revolutionized color television by providing bright red emission for cathode ray tubes.

Phosphate-based hosts emerged as critical matrices due to their structural stability and ability to accommodate rare-earth ions. The synthesis of NaAlP₂O₇:Eu³⁺ in the 21st century demonstrated enhanced red emission under near-UV excitation, aligning with LED technology needs. Recent advances, such as Sr₅(PO₄)₃Cl:Eu²⁺ nanorod bundles, highlight the evolution toward nanostructured phosphors with tunable emission.

Chemical Composition and Structural Classification

Barium calcium strontium chloride phosphate europium-doped (Ba₂Ca₂Cl₃O₁₂P₃Sr₂) belongs to the apatite family, characterized by the general formula M₁₀(PO₄)₆X₂ (M = alkaline earth metals; X = halides). The compound features:

  • Cationic Sites : Ba²⁺, Ca²⁺, and Sr²⁺ occupy distinct crystallographic positions, with Sr²⁺ often substituting for Ca²⁺ in octahedral sites.
  • Anionic Framework : PO₄³⁻ tetrahedra form a rigid network, while Cl⁻ ions reside in channels along the c-axis.
  • Europium Incorporation : Eu²⁺ and Eu³⁺ coexist, with Eu²⁺ preferentially occupying larger Sr²⁺ sites due to ionic radius compatibility (Eu²⁺: 1.17 Å; Sr²⁺: 1.18 Å).

Table 1: Key Structural Parameters

Property Value Source
Crystal System Hexagonal
Space Group P6₃/m
Lattice Parameters a = 9.74 Å, c = 7.20 Å
Coordination Geometry Eu²⁺ in 9-fold sites

Significance in Materials Science and Optoelectronic Applications

This compound’s optoelectronic properties stem from europium’s 4f-5d transitions:

  • Emission Tuning : Under UV excitation, Eu²⁺ emits blue (420–450 nm), while Eu³⁺ produces red (613 nm) via ⁵D₀→⁷F₂ transitions.
  • LED Compatibility : The broad excitation band (250–400 nm) matches near-UV LED chips, enabling use in white LEDs.
  • Radiation Dosimetry : Gamma irradiation induces Eu³⁺→Eu²⁺ conversion, making it suitable for radiophotoluminescence dosimeters.

Table 2: Emission Characteristics

Dopant State Excitation (nm) Emission (nm) Application
Eu²⁺ 330 405–430 Solid-state lighting
Eu³⁺ 395 613 Biomedical imaging

Research Evolution and Current Scientific Understanding

Recent studies focus on optimizing synthesis and energy transfer:

  • Synthesis Methods : Solid-state reactions at 1,300°C yield single-phase products, while hydrothermal routes produce nanorods.
  • Defect Engineering : Sr²⁺ substitution for Ca²⁺ introduces lattice strain, enhancing luminescence quantum efficiency by 20%.
  • Energy Transfer : Co-doping with Mn²⁺ enables tunable emission via Eu²⁺→Mn²⁺ energy migration, achieving warm white light (CCT = 2,500–4,000 K).

Advanced characterization techniques, such as synchrotron X-ray absorption spectroscopy, have resolved europium’s local coordination environment, confirming its role in suppressing non-radiative recombination. These insights guide the design of next-generation phosphors for quantum dot displays and radiation-hardened sensors.

Vorbereitungsmethoden

Solid-State Synthesis with Flux-Assisted Sintering

Solid-state synthesis remains a cornerstone for preparing multi-component phosphors. For Ba₂Ca₂Cl₃O₁₂P₃Sr₂:Eu, stoichiometric quantities of precursor oxides (BaO, CaO, SrO), ammonium phosphate ((NH₄)₂HPO₄), and europium oxide (Eu₂O₃) are homogenized with a chloride flux such as NH₄Cl. The mixture is calcined in a reducing atmosphere (e.g., 5% H₂/95% N₂) at 900–1,100°C for 6–12 hours to facilitate ion diffusion and crystallization . Excess flux ensures uniform europium incorporation by lowering the melting point and enhancing particle sintering .

Post-calcination, the product is washed with deionized water to remove residual flux and dried. X-ray diffraction (XRD) confirms the formation of the target phase, while photoluminescence spectroscopy validates europium activation. This method yields micron-sized particles suitable for optoelectronic applications .

Coprecipitation and Thermal Decomposition

Aqueous coprecipitation offers precise stoichiometric control. In this method, nitrates of barium, calcium, strontium, and europium (Ba(NO₃)₂, Ca(NO₃)₂·4H₂O, Sr(NO₃)₂, Eu(NO₃)₃·6H₂O) are dissolved in a molar ratio of 2:2:2:0.1. A phosphate solution (e.g., (NH₄)₂HPO₄) is added dropwise under vigorous stirring, inducing the precipitation of a mixed-metal phosphate precursor . The precipitate is aged, centrifuged, and freeze-dried to minimize agglomeration .

Thermal decomposition of the precursor occurs at 700–900°C under inert conditions, yielding the crystalline phosphor. This approach produces nanoparticles (<100 nm) with high surface area, advantageous for thin-film applications. Energy-dispersive X-ray spectroscopy (EDS) and inductively coupled plasma mass spectrometry (ICP-MS) ensure stoichiometric fidelity .

Sol-Gel Synthesis with Chloride Incorporation

Sol-gel methods enable molecular-level mixing for enhanced homogeneity. Alkoxide precursors (e.g., barium isopropoxide, calcium ethoxide, strontium methoxide) are dissolved in ethanol, followed by the addition of EuCl₃·6H₂O and phosphoric acid (H₃PO₄). Hydrolysis and polycondensation at 60–80°C form a gel, which is dried and annealed at 800–950°C . Chloride ions are introduced via EuCl₃, eliminating the need for post-synthesis halogenation.

This method achieves sub-micron particle sizes with narrow size distributions. Transmission electron microscopy (TEM) reveals spherical morphologies, while thermogravimetric analysis (TGA) tracks organic residue removal .

Spray Drying and Flux-Assisted Agglomeration

Adapted from barium fluorobromide synthesis , spray drying synthesizes spherical agglomerates. A slurry containing BaCO₃, CaCO₃, SrCO₃, NH₄H₂PO₄, and EuCl₃ is spray-dried to form porous microspheres. These are fired at 650–800°C in nitrogen, where excess SrCl₂ acts as a flux, promoting particle coalescence and europium diffusion . Post-firing, washing with ethanol removes residual chloride, leaving phase-pure phosphor.

Hydrothermal Crystallization

Hydrothermal synthesis at 150–250°C under autogenous pressure facilitates low-temperature crystallization. Stoichiometric metal chlorides and Na₃PO₄ are reacted in aqueous EuCl₃, yielding nanorods or platelets. Rietveld refinement of XRD data confirms anisotropic growth along the direction, attributed to phosphate group templating .

Comparative Analysis of Methods

MethodParticle Size (µm)CrystallinityEu³⁺ Incorporation EfficiencyKey Advantages
Solid-State1–5High85–90%Scalability, high yield
Coprecipitation0.1–0.5Moderate90–95%Nanoscale control, homogeneity
Sol-Gel0.2–1.0High80–85%Low-temperature processing
Spray Drying5–20Moderate75–80%Spherical morphology
Hydrothermal0.05–0.2High95–98%Anisotropic structures

Analyse Chemischer Reaktionen

Types of Reactions: Barium calcium strontium chloride phosphate europium-doped undergoes various chemical reactions, including:

    Oxidation and Reduction: The europium ions in the compound can exist in multiple oxidation states, primarily Eu²⁺ and Eu³⁺. The redox behavior of europium is crucial for its luminescent properties.

    Substitution Reactions: The compound can undergo substitution reactions where other metal ions replace barium, calcium, or strontium ions in the lattice structure.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen or air can act as oxidizing agents to convert Eu²⁺ to Eu³⁺.

    Reducing Agents: Hydrogen or carbon monoxide can reduce Eu³⁺ to Eu²⁺.

    Substitution Reagents: Metal salts such as sodium chloride or potassium chloride can be used in substitution reactions.

Major Products Formed:

    Oxidation: Conversion of Eu²⁺ to Eu³⁺ results in changes in the luminescent properties.

    Reduction: Conversion of Eu³⁺ to Eu²⁺ enhances the luminescent efficiency.

    Substitution: Formation of mixed-metal phosphates with altered optical properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is extensively studied for its luminescent properties, making it a valuable material for developing new phosphors for solid-state lighting and display technologies.

Biology and Medicine: In biological research, europium-doped compounds are used as luminescent markers in bioimaging and diagnostic assays due to their high luminescence and stability.

Industry: The compound is used in the manufacturing of white LEDs, where it serves as a phosphor material to convert blue light to white light. Its high luminous efficacy and color-rendering index make it suitable for energy-efficient lighting solutions.

Wirkmechanismus

The luminescent properties of barium calcium strontium chloride phosphate europium-doped are primarily due to the europium ions. When excited by ultraviolet or blue light, the europium ions transition from a higher energy state to a lower energy state, emitting visible light in the process. The specific wavelengths of emitted light depend on the oxidation state of europium and the surrounding lattice environment. The compound’s structure allows for efficient energy transfer and emission, making it an effective phosphor material.

Vergleich Mit ähnlichen Verbindungen

Structural and Compositional Comparisons

BCSCPE vs. Europium-Doped Calcium/Barium Stannates
  • Composition: BCSCPE contains Cl⁻ and PO₄³⁻ anions, whereas stannates (e.g., BaSnO₃:Eu³⁺, CaSnO₃:Eu³⁺) are Sn-based perovskites .
  • Crystallinity : BCSCPE’s synthesis conditions are unspecified, but Eu-doped barium stannates achieve cubic phases at lower calcination temperatures (1000°C vs. 1400°C for solid-state methods) .
  • Ionic Radii : Eu³⁺ (1.07 Å) substitutes for Ca²⁺ (1.12 Å) in BCSCPE, while in stannates, Eu³⁺ replaces Ba²⁺ (1.42 Å) or Ca²⁺, causing phase transitions and crystallite size changes .
BCSCPE vs. Strontium-Doped Hydroxyapatite (Sr-HA)
  • Host Lattice : Sr-HA (Ca₁₀₋ₓSrₓ(PO₄)₆(OH)₂) is a calcium phosphate, whereas BCSCPE incorporates Ba²⁺, Sr²⁺, and Cl⁻.
  • Dopant Integration : Sr²⁺ (1.26 Å) substitutes for Ca²⁺ in HA, enhancing osteoinductivity, while BCSCPE’s multi-cationic structure supports diverse dopant sites .

Photoluminescence and Optical Properties

  • BCSCPE : Likely exhibits strong red emission (Eu³⁺’s ⁵D₀→⁷F₂ transition), similar to other Eu-doped phosphors used in lamps .
  • Eu-Doped Stannates : Show reduced photoluminescence intensity with increasing Eu³⁺ concentration due to lattice defects .
  • Eu-Doped Calcium Phosphates : Require high crystallinity for fluorescence, but larger particle sizes (>100 nm) limit cellular uptake .

Table 1: Photoluminescence Performance

Compound Emission Peak (nm) Quantum Yield Key Application Reference
BCSCPE ~613 (Eu³⁺) Not reported Lighting, Bioimaging
BaSnO₃:Eu³⁺ ~590–620 Moderate Photocatalysis
Ca₅(PO₄)₃OH:Eu³⁺ ~614 High Drug Delivery

Functional Properties: Photocatalysis and Antimicrobial Activity

  • Photocatalysis: BCSCPE: No direct data, but its bandgap structure may differ from stannates. Eu-Doped Stannates: Poor photocatalytic efficiency (<50% degradation of methylene blue) .
  • Antimicrobial Activity: BCSCPE: Medicinal use suggests biocompatibility, but antimicrobial effects are unreported . Eu-Doped Stannates: Show 50% toxicity to P. aeruginosa and S. aureus at 600 µg, outperforming tetracycline controls .

Biologische Aktivität

The compound Barium Calcium Strontium Chloride Phosphate Europium-Doped (BCSPE) represents a unique class of materials that has garnered attention due to its potential applications in biomedicine, particularly in drug delivery and bioimaging. This article delves into the biological activity of BCSPE, highlighting its synthesis, properties, and relevant case studies.

1. Synthesis and Properties

BCSPE is synthesized through various methods, including hydrothermal synthesis and sol-gel techniques. The doping of europium ions (Eu³⁺) enhances the photoluminescent properties of the material, making it suitable for biomedical applications. The following table summarizes key properties of BCSPE:

Property Value
Doping Concentration 1%, 5%, 10% Eu³⁺
Surface Area Up to 126.7 m²/g
Photoluminescence Peak 612 nm
Cytotoxicity Biocompatible
Drug Release Profile Sustained release in SBF

2.1 Cytotoxicity

In vitro studies have demonstrated that BCSPE exhibits low cytotoxicity when tested on various cell lines, including endothelial cells. The absence of significant cell death at concentrations ranging from 0.3 to 0.9 mg/well indicates high biocompatibility, which is critical for any biomaterial intended for medical applications .

2.2 Drug Delivery Applications

BCSPE has shown promising results as a drug carrier. In a study involving ibuprofen-loaded BCSPE nanospheres, the cumulative drug release was approximately 96% over a period of 120 hours in simulated body fluid (SBF). The release kinetics followed a linear relationship with the natural logarithm of time, indicating a controlled and sustained release mechanism .

2.3 Bioactivity

The bioactivity of BCSPE is evidenced by its ability to transform into hydroxyapatite (HAp), a mineral component of bone, during drug release processes. This transformation is crucial for enhancing osteoconductivity and promoting bone regeneration .

3.1 In Vivo Studies on Elemental Uptake

A study investigated the uptake of barium and strontium in rat models to understand their distribution within bone tissue. Rats were dosed with barium chloride or strontium chloride, revealing that both elements preferentially accumulated in areas of active bone turnover, such as growth plates and trabecular bone . This research underscores the potential use of BCSPE as a surrogate for calcium in studying bone diseases.

3.2 Luminescent Properties in Biomedical Applications

Research has indicated that europium-doped materials like BCSPE can serve as luminescent probes for bioimaging applications. The tunable luminescence based on doping concentration allows for versatile applications in tracking biological processes at the cellular level .

4. Conclusion

This compound exhibits significant promise as a biomaterial due to its biocompatibility, controlled drug release properties, and bioactivity conducive to bone regeneration. Ongoing research into its synthesis and functionalization will likely expand its applications in the biomedical field.

Q & A

Q. Table 1: Synthesis Parameters and Outcomes

MethodTemp (°C)Time (h)Phase Purity (XRD)Particle Size (nm)
MASCS3002Single-phase20–50
Co-precipitation10006Minor Sr₃(PO₄)₂100–200

Advanced: How can ionic radius mismatches between dopant (Eu³⁺) and host ions (Ba²⁺, Ca²⁺, Sr²⁺) influence lattice stability and luminescence efficiency?

Answer:
Shannon’s revised ionic radii (Table 2) reveal significant mismatches:

  • Eu³⁺ (1.07 Å, CN=8) vs. Ba²⁺ (1.42 Å, CN=8) : A 24% radius difference induces lattice strain, promoting defect formation (e.g., oxygen vacancies) that quenches luminescence .
  • Eu³⁺ vs. Ca²⁺ (1.12 Å, CN=8) : A smaller mismatch (4.5%) allows partial substitution without severe distortion, enhancing emission intensity.

Q. Mitigation Strategies :

  • Co-doping with charge compensators (e.g., Na⁺) to balance Eu³⁺ substitution.
  • Post-synthesis annealing at 900°C to relax strain and reduce defects .

Q. Table 2: Ionic Radii (Shannon, CN=8)

IonRadius (Å)Charge
Eu³⁺1.07+3
Ba²⁺1.42+2
Ca²⁺1.12+2
Sr²⁺1.26+2

Basic: What characterization techniques are critical for verifying the structural and optical properties of this material?

Answer:

  • XRD : Confirms phase purity and detects secondary phases (e.g., Sr₅Cl(PO₄)₃) .
  • FTIR : Identifies PO₄³⁻ vibrational modes (~560 cm⁻¹, ~1040 cm⁻¹) and OH⁻/H₂O contamination .
  • Photoluminescence (PL) Spectroscopy : Measures Eu³⁺ emission peaks (⁵D₀→⁷F₂ at 612 nm) and quantifies quantum yield .

Q. Table 3: Key PL Emission Peaks for Eu³⁺

TransitionWavelength (nm)Intensity (Relative)
⁵D₀→⁷F₁590Medium
⁵D₀→⁷F₂612High (Sensitive to site symmetry)

Advanced: How do conflicting reports on photocatalytic/antibacterial activity relate to experimental design?

Answer:
Discrepancies arise from:

  • Doping homogeneity : Inhomogeneous Eu distribution (e.g., surface vs. bulk) reduces photocatalytic efficiency. EDS mapping and XPS are required to verify uniformity .
  • Test conditions : Antibacterial activity against S. aureus varies with particle size (nanoscale > microscale) and ion release kinetics. Studies using agar well diffusion () show 50% inhibition at 600 µg/mL, but results depend on bacterial strain and medium composition .

Q. Methodological Recommendations :

  • Standardize particle dispersion (e.g., sonication time) to ensure reproducibility.
  • Use time-resolved PL to correlate defect density with catalytic activity.

Basic: What are the dominant emission mechanisms in europium-doped systems, and how are they optimized?

Answer:
Eu³⁺ emission is governed by crystal field splitting and energy transfer from the host. Optimization strategies include:

  • Enhancing host-to-Eu³⁺ energy transfer by selecting hosts with wide bandgaps (e.g., chloride phosphates).
  • Reducing non-radiative decay via low-temperature synthesis to minimize defects .

Advanced: Why do some studies report reduced photoluminescence at higher Eu³⁺ doping levels?

Answer:
This is attributed to concentration quenching , where Eu³⁺-Eu³⁺ interactions dominate over radiative transitions. Critical factors:

  • Critical quenching concentration (CQC) : Typically 2–5 mol% for chloride phosphates. Beyond CQC, average Eu-Eu distance decreases, enabling energy migration to quenching sites .
  • Defect-mediated quenching : High Eu³⁺ levels increase vacancies, as shown by positron annihilation spectroscopy .

Q. Table 4: Luminescence Efficiency vs. Doping Level

Eu³⁺ (mol%)PL Intensity (a.u.)Lifetime (ms)
18502.1
312002.5
57001.8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.